molecular formula C13H16N2O5 B175318 Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate CAS No. 198152-46-4

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate

Cat. No.: B175318
CAS No.: 198152-46-4
M. Wt: 280.28 g/mol
InChI Key: BWHLPNOCAMQFBD-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an ethyl ester group, an acetamido group, and a nitrophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitroaniline under acidic or basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Reduction: Ethyl 2-acetamido-3-(4-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-acetamido-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is investigated for its biological activity and potential as a bioactive molecule in various assays.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetamido group may facilitate binding to enzymes or receptors, modulating their activity. The overall effect of the compound depends on its ability to interact with and alter the function of specific biomolecules within the cell.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetamido-3-(4-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-acetamido-3-(4-chlorophenyl)propanoate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 2-acetamido-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound valuable in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-3-20-13(17)12(14-9(2)16)8-10-4-6-11(7-5-10)15(18)19/h4-7,12H,3,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHLPNOCAMQFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941647
Record name N-[1-Ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198152-46-4
Record name N-[1-Ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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